molecular formula C34H23N3O10 B15013734 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione

5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B15013734
M. Wt: 633.6 g/mol
InChI Key: PFHMSXRHUHFZCX-UHFFFAOYSA-N
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Description

5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-[4-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features multiple benzoxazine and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-[4-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The starting materials are often substituted benzoxazines and isoindoles, which undergo a series of condensation, cyclization, and functional group transformations under controlled conditions. Common reagents include strong acids or bases, oxidizing agents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The reaction conditions are scaled up from laboratory settings to industrial reactors, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-[4-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzoxazine and isoindole derivatives.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers investigate these activities to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s potential as a drug candidate is explored. Its interactions with biological targets, such as enzymes or receptors, are studied to design effective pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-[4-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved are studied to understand the compound’s therapeutic potential and side effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine Derivatives: Compounds with similar benzoxazine structures, such as 6,7-dimethoxy-4-oxo-4H-3,1-benzoxazine.

    Isoindole Derivatives: Compounds with isoindole moieties, such as 2,3-dihydro-1H-isoindole-1,3-dione.

Uniqueness

The uniqueness of 5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-[4-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its dual benzoxazine and isoindole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C34H23N3O10

Molecular Weight

633.6 g/mol

IUPAC Name

5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-[4-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C34H23N3O10/c1-42-25-12-21-23(14-27(25)44-3)35-29(46-33(21)40)16-5-8-18(9-6-16)37-31(38)19-10-7-17(11-20(19)32(37)39)30-36-24-15-28(45-4)26(43-2)13-22(24)34(41)47-30/h5-15H,1-4H3

InChI Key

PFHMSXRHUHFZCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C6=NC7=CC(=C(C=C7C(=O)O6)OC)OC)OC

Origin of Product

United States

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